molecular formula C13H23N3S B13657661 N-Propylpramipexole;Pramipexole Impurity B

N-Propylpramipexole;Pramipexole Impurity B

Cat. No.: B13657661
M. Wt: 253.41 g/mol
InChI Key: NSHVRDSQVRQBFT-UHFFFAOYSA-N
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Description

Pramipexole is a non-ergot dopamine agonist primarily used to treat Parkinson’s disease and restless legs syndrome . This compound has gained attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Propyl Pramipexole involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent. The reaction is typically carried out in the absence of a base, using a solvent from which the resulting N-monoalkylated product selectively precipitates out as a salt . This product can then be converted into the free base or another pharmaceutically accepted salt through treatment with an inorganic base .

Industrial Production Methods: Industrial production of 2-N-Propyl Pramipexole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-N-Propyl Pramipexole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted analogs .

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)

InChI Key

NSHVRDSQVRQBFT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC

Origin of Product

United States

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